molecular formula C6H8N2O B1317027 2-(Pyrimidin-4-yl)ethanol CAS No. 68121-32-4

2-(Pyrimidin-4-yl)ethanol

Cat. No. B1317027
CAS RN: 68121-32-4
M. Wt: 124.14 g/mol
InChI Key: BOVUIYOURRNFKZ-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .


Synthesis Analysis

The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .


Molecular Structure Analysis

The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Biological and Antioxidant Properties

  • Synthesis and Spectral Characterization of Bis(2-(pyrimidin-2-yl)ethoxy)alkanes and Their Pharmacological Activity : This study delves into the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluates their antioxidant properties. It was found that compounds with 2-(pyrimidin-2-yl)ethanol showed promising antioxidant activity, influenced by the attached alkyl fragment. This indicates a potential for these compounds in biological applications due to their antioxidant properties (Rani et al., 2012).

Synthesis Methods

  • Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines : This research demonstrates an ultrasound-promoted synthesis method for a series of 2-(pyrazol-1-yl)pyrimidine derivatives. The use of ethanol as a solvent in this process highlights the role of 2-(pyrimidin-4-yl)ethanol in facilitating environmentally friendly synthesis methods (Kuhn et al., 2015).

Pharmaceutical Applications

  • Inhibitors of Fatty Acid Amide Hydrolase : A series of 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, including 2-(pyrimidin-4-yl)ethanol derivatives, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). This implies potential pharmaceutical applications in the treatment of neuropathic pain (Keith et al., 2014).

Antimicrobial and Anticancer Research

  • Synthesis and Antimicrobial Activity of Pyrimidine-Hydrazones : New pyrimidine hydrazone derivatives were synthesized and evaluated for antimicrobial activities, indicating potential applications in combating infectious diseases (Kaplancıklı et al., 2013).
  • **Combinatorial Synthesis of2-Amino-4-phenyl-5‑H‑indeno[1,2‑d]pyrimidine-5-one and Cancer Cell Line Screening**: This study focuses on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation against cancer cell lines, particularly human breast cancer (MCF7) and human colon cancer (HT29) cells. The results suggest the potential of these derivatives, which include 2-(pyrimidin-4-yl)ethanol, as anticancer agents (Patravale et al., 2014).

Catalysis and Chemical Reactions

  • Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines : This study highlights the efficient catalysis of reactions involving 2-(pyrimidin-4-yl)ethanol under ultrasound conditions. The methodology offers faster reactions and better yields compared to classical methods, emphasizing the compound's role in catalyzing chemical processes (Kuhn et al., 2015).

Future Directions

The future directions for “2-(Pyrimidin-4-yl)ethanol” could involve further exploration of its potential therapeutic applications . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVUIYOURRNFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573115
Record name 2-(Pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-4-yl)ethanol

CAS RN

68121-32-4
Record name 2-(Pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylpyrimidine (10 g, 106 mmol) and para-formaldehyde (3 g) was stirred in a 50 mL sealed capacity pressure vessel at 165° C. for 3.5 hours. After cooling, ether was added and the solvents evaporated to afford an oil. This was purified by silica column chromatography using a Flashmaster system, eluting with dichloromethane, then chloroform, ether, and finally ethyl acetate. The ethyl acetate fractions were evaporated to afford the title compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Zhan, W Ning, S Gong, G Xie, C Yang - Dyes and Pigments, 2021 - Elsevier
Luminescent organoboron materials have attracted considerable interests in the field of organic light-emitting diodes (OLEDs). However, their applications are limited by their …
Number of citations: 9 www.sciencedirect.com

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